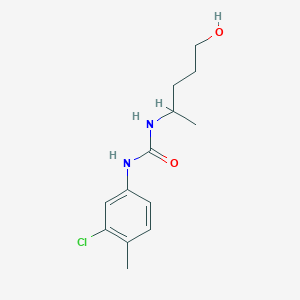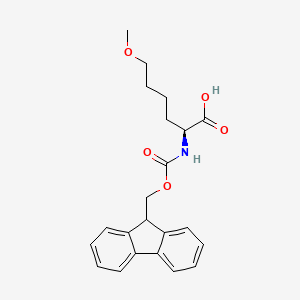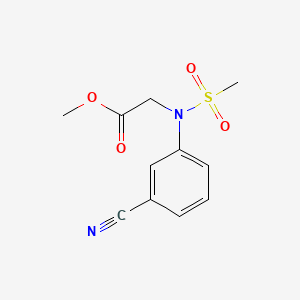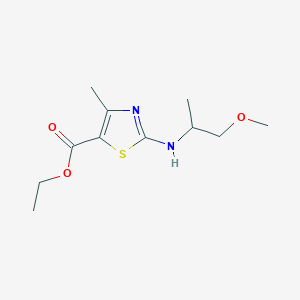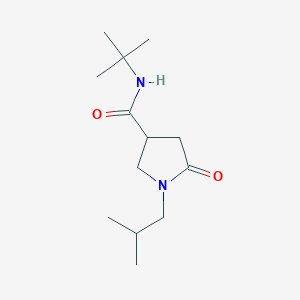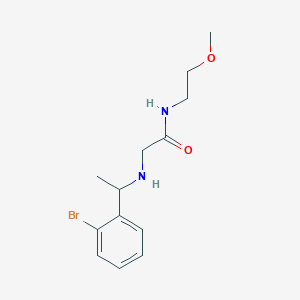
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C11H16BrNO. This compound is characterized by the presence of a bromophenyl group, an ethylamino group, and a methoxyethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl ethylamine and 2-methoxyethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, amide bond formation, and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(2-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(2-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(2-Iodophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Uniqueness
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H19BrN2O2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
Clé InChI |
TUQHMSRQKGDQMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
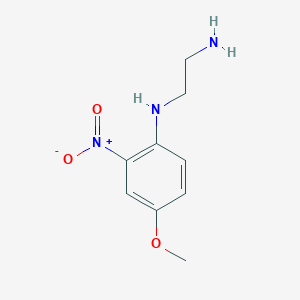
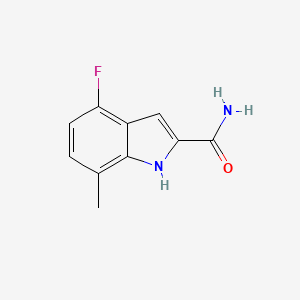
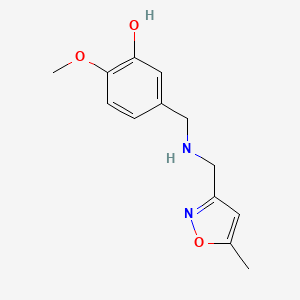
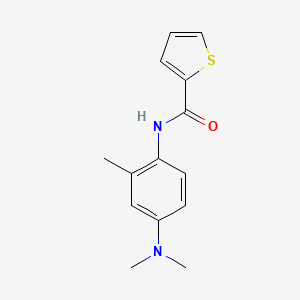

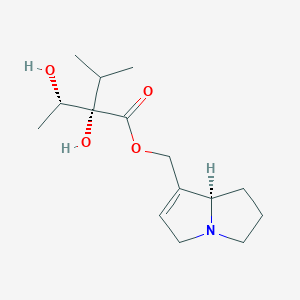
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
